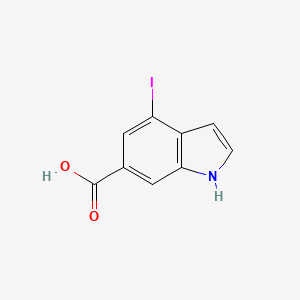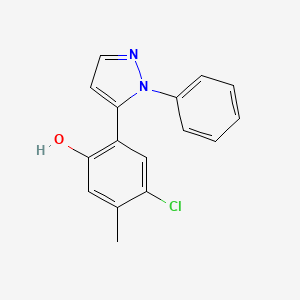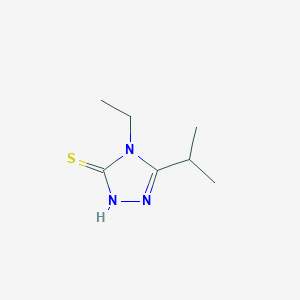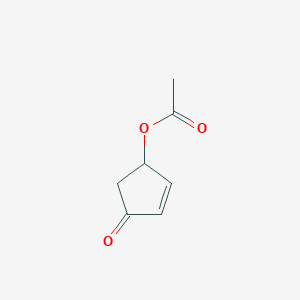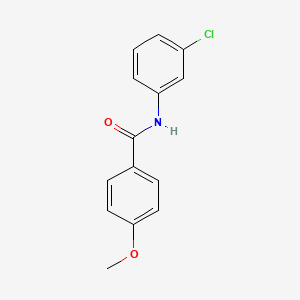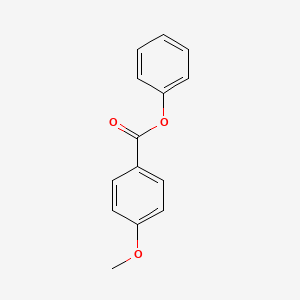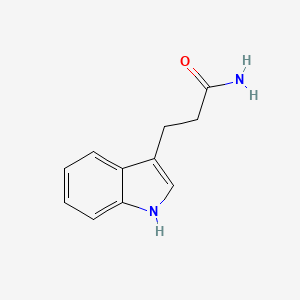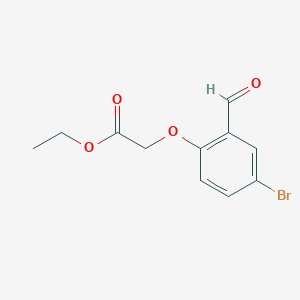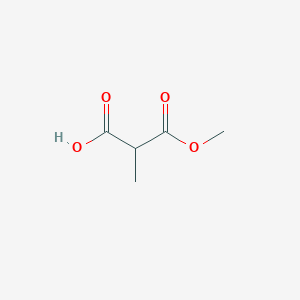
3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Descripción general
Descripción
3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol, or 3,6-Bis(HM)-DMD, is a synthetic molecule with a wide range of applications in laboratory experiments and scientific research. It is a cyclic organic molecule composed of two oxygen atoms, four carbon atoms, and six hydroxymethyl groups. Its structure is similar to other molecules in the dioxane family, such as 1,4-dioxane and 1,4-dioxane-2,5-diol. 3,6-Bis(HM)-DMD is a versatile molecule that can be used as a solvent, a chelating agent, and a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Polymer Science and Materials Chemistry
Thermoset Polyesters : The thermal transesterification of bis(hydroxymethyl)propane-1,3-diyl units in polyesters leads to the formation of rigid, adhesive thermosets. This process is influenced by the composition of the copolymer and the curing conditions, offering a route to develop advanced material properties (R. Kriegel et al., 1998).
Biobased Polyesters : 2,5-Bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters to produce a series of novel biobased furan polyesters. These materials show promise for sustainable material development due to their renewable origins and the possibility of achieving diverse physical properties (Yi Jiang et al., 2014).
Organosilica Membranes : A dioxane-bridged alkoxysilane was synthesized as a precursor for organically bridged silica membranes. These membranes exhibit selective gas permeation and water desalination properties, demonstrating the utility of 1,4-dioxane derivatives in creating functional materials for separation technologies (Kazuki Yamamoto et al., 2018).
Environmental Studies
- Endocrine-Disruptive Effects : Bisphenol A, a compound related to the broader family of dioxane derivatives, has been studied for its endocrine-disruptive effects on aquatic organisms. Understanding the environmental impact and degradation pathways of such compounds is crucial for assessing potential risks to ecosystems (Jeong-Hun Kang et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins within the cell .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol interacts with its targets and its overall effectiveness .
Análisis Bioquímico
Biochemical Properties
3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically . These interactions are crucial for the compound’s involvement in metabolic pathways and its potential use in biocatalysis. The compound’s hydroxymethyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating catalytic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hydroxylating enzymes can lead to changes in the redox state of cells, affecting cellular metabolism and energy production . Additionally, its ability to form hydrogen bonds with proteins can alter protein function and stability, impacting gene expression and signal transduction pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydroxymethyl groups enable it to form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition or activation depending on the context . This interaction can result in the modulation of metabolic pathways and the regulation of gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it has been used to modulate enzyme activity and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. Its hydroxymethyl groups allow it to participate in oxidation-reduction reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with hydroxylating enzymes are particularly noteworthy, as they facilitate the conversion of substrates into valuable chemical intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity . The compound’s ability to form hydrogen bonds with transport proteins allows it to be efficiently transported to specific cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and proteins, ultimately influencing its biochemical activity and cellular effects.
Propiedades
IUPAC Name |
3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAMJDIBKAKYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(C(O1)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945823 | |
| Record name | 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23147-59-3 | |
| Record name | NSC72202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




